molecular formula C14H10N2 B1297119 4-Phenylcinnoline CAS No. 21874-06-6

4-Phenylcinnoline

Cat. No.: B1297119
CAS No.: 21874-06-6
M. Wt: 206.24 g/mol
InChI Key: OAOOODCTWFOHQL-UHFFFAOYSA-N
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Description

4-Phenylcinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a phenyl group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcinnoline can be synthesized through several methods. One common approach involves the quaternization of this compound with methyl iodide, followed by reduction. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and electrolytic reduction are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

4-Phenylcinnoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Phenylcinnoline can be compared with other cinnoline derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOOODCTWFOHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346131
Record name 4-Phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21874-06-6
Record name 4-Phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the quaternization of 4-Phenylcinnoline differ from that of 3-Phenylcinnoline?

A1: The research demonstrates a regioselective quaternization process for both 3-Phenylcinnoline and this compound. [] When reacted with methyl iodide, 3-Phenylcinnoline yields a mixture of 1-methyl-3-phenylcinnolinium iodide (major product) and its 2-methyl isomer (minor product). In contrast, this compound exclusively forms the 2-methyl isomer upon quaternization. This difference in reactivity highlights the influence of the phenyl substituent's position on the electron density distribution within the cinnoline ring system.

Q2: Can this compound be synthesized using a similar approach to the one-pot synthesis of indazole described in the second paper?

A2: Yes, the second paper describes a successful one-pot synthesis of this compound. [] This method utilizes o-(α-methylenebenzyl)aniline as the starting material, which undergoes diazotization and subsequent cyclization in the presence of potassium acetate and acetic anhydride to form the desired this compound. This suggests that similar synthetic strategies involving diazonium salts could be applied to access other substituted cinnoline derivatives.

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